2-(2-Bromoethyl)-3-(trifluoromethyl)pyridine

Nucleophilic substitution Reaction kinetics Medicinal chemistry

2-(2-Bromoethyl)-3-(trifluoromethyl)pyridine (CAS 2229171‑69‑9, C₈H₇BrF₃N, MW 254.05) is a bis‑functionalized pyridine derivative bearing a primary 2‑bromoethyl chain at the 2‑position and an electron‑withdrawing trifluoromethyl group at the 3‑position. This substitution pattern places the reactive alkyl bromide handle directly adjacent to the CF₃‑substituted ring carbon, creating a unique steric and electronic environment that differs from its regioisomers and linker‑length analogs.

Molecular Formula C8H7BrF3N
Molecular Weight 254.05 g/mol
Cat. No. B13118777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromoethyl)-3-(trifluoromethyl)pyridine
Molecular FormulaC8H7BrF3N
Molecular Weight254.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)CCBr)C(F)(F)F
InChIInChI=1S/C8H7BrF3N/c9-4-3-7-6(8(10,11)12)2-1-5-13-7/h1-2,5H,3-4H2
InChIKeyQMWQPGDMADIFQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromoethyl)-3-(trifluoromethyl)pyridine: A Primary Alkyl Bromide Building Block with Ortho-CF₃ Substitution for Selective Synthetic Elaboration


2-(2-Bromoethyl)-3-(trifluoromethyl)pyridine (CAS 2229171‑69‑9, C₈H₇BrF₃N, MW 254.05) is a bis‑functionalized pyridine derivative bearing a primary 2‑bromoethyl chain at the 2‑position and an electron‑withdrawing trifluoromethyl group at the 3‑position . This substitution pattern places the reactive alkyl bromide handle directly adjacent to the CF₃‑substituted ring carbon, creating a unique steric and electronic environment that differs from its regioisomers and linker‑length analogs. The compound serves as a versatile intermediate for nucleophilic substitution, cross‑coupling, and heterocycle synthesis, with the CF₃ group imparting enhanced lipophilicity and metabolic stability to downstream products .

Reactive Handle
Primary alkyl bromide for SN2 diversification and heterocycle assembly
Electronic Profile
Ortho‑CF₃ withdraws electrons, tuning ring reactivity and downstream properties
Synthetic Compatibility
Compatible with Pd‑catalyzed cross‑coupling and nucleophilic displacement

Why 2-(2-Bromoethyl)-3-(trifluoromethyl)pyridine Cannot Be Replaced by Generic Analogs Without Consequences


The combination of a primary alkyl bromide with an ortho‑positioned trifluoromethyl group on the pyridine ring creates a reactivity profile that is not replicated by any single in‑class analog. Swapping the 2‑bromoethyl for a 1‑bromoethyl (secondary bromide) reduces SN2 reaction rates by approximately 20‑fold [1]; replacing the 3‑CF₃ with a 2‑CF₃ regioisomer alters the pyridine nitrogen basicity by more than two pKa units ; omitting the CF₃ group entirely sacrifices the electron‑withdrawing character that accelerates metal‑catalyzed oxidative addition and enhances the drug‑likeness of derived compounds. Each structural deviation changes both reactivity and physicochemical properties in a quantifiable manner, making the target compound a non‑interchangeable synthetic node.

Secondary bromide may slow nucleophilic substitution
The 1‑bromoethyl isomer introduces steric hindrance that can reduce SN2 rates compared to the primary bromide handle of the target compound.
Regioisomeric CF₃ shifts pyridine basicity
Moving the trifluoromethyl group from the 3‑ to the 2‑position alters pyridine nitrogen pKa, which may weaken metal coordination in catalysis.
Omitting CF₃ removes beneficial electronic influence
Without the electron‑withdrawing trifluoromethyl group, oxidative addition rates and the physicochemical profile of derived products may differ markedly.

Quantitative Differentiation Evidence: 2-(2-Bromoethyl)-3-(trifluoromethyl)pyridine vs Closest Analogs


SN2 Reactivity: Primary vs Secondary Alkyl Bromide – ~20‑Fold Rate Advantage

The 2‑bromoethyl side chain of the target compound is a primary alkyl bromide, whereas the closely related analog 2‑(1‑bromoethyl)‑3‑(trifluoromethyl)pyridine (CAS 2059987‑59‑4) bears a secondary alkyl bromide. In SN2 nucleophilic substitutions, primary alkyl bromides react approximately 20 times faster than secondary alkyl bromides due to reduced steric hindrance at the electrophilic carbon [1]. This rate difference is well‑established for simple alkyl bromides and is expected to persist in the pyridine‑conjugated systems.

SN2 Rate: Primary vs Secondary
Class-level inference
~20‑fold faster substitution
Supports rapid diversification in parallel library synthesis
Based on alkyl bromide class trends; verify under specific conditions
Nucleophilic substitution Reaction kinetics Medicinal chemistry

Leaving Group Ability: Bromide vs Chloride – Quantified Rate Enhancement

In nucleophilic substitution reactions, bromide is a superior leaving group compared to chloride due to its weaker carbon‑halogen bond and greater polarizability. Experimental relative rate data for the Finkelstein reaction (NaI in acetone, 60 °C) show that primary alkyl bromides react approximately 30 times faster than the corresponding primary alkyl chlorides [1]. Thus, the target compound’s C–Br bond offers a significant kinetic advantage over its chloro analog 2‑(2‑chloroethyl)‑3‑(trifluoromethyl)pyridine.

Leaving Group: Br vs Cl
Class-level inference
~30‑fold faster Finkelstein substitution
May enable milder reaction conditions and higher throughput
Finkelstein benchmark; reactivity difference is class‑level
Nucleophilic substitution Leaving group Synthetic efficiency

Pyridine Ring Basicity: 3‑CF₃ vs 2‑CF₃ Regioisomer – ΔpKa ≈ 2.2 Units

The position of the trifluoromethyl group on the pyridine ring strongly modulates the basicity of the nitrogen atom. The predicted pKa of 3‑(trifluoromethyl)pyridine is 2.80 ± 0.10, whereas the 2‑(trifluoromethyl) regioisomer has a predicted pKa of 0.60 ± 0.12 . This 2.2‑unit difference means the target compound’s pyridine nitrogen is approximately 160‑fold more basic than that of the regioisomer 3‑(2‑bromoethyl)‑2‑(trifluoromethyl)pyridine. The higher basicity directly affects metal‑coordination strength in transition‑metal catalysis and protonation state under physiological conditions.

Pyridine Basicity: 3‑CF₃ vs 2‑CF₃
Cross-study comparable
ΔpKa ≈ 2.2 (predicted)
~160‑fold higher basicity supports Pd coordination in catalysis
Predicted pKa values; regioisomer comparison
Pyridine basicity Metal coordination Drug design

Lipophilicity and Metabolic Stability Enhancement by 3‑CF₃ Substitution

The trifluoromethyl group is a privileged motif in medicinal chemistry, known to increase lipophilicity (log P) and metabolic stability. The target compound, bearing a 3‑CF₃ group, has a molecular weight of 254.05 and a substantially higher calculated hydrophobicity compared to the non‑fluorinated analog 2‑(2‑bromoethyl)pyridine (MW 186.05) [1]. While a direct head‑to‑head log P measurement is not available in the open literature for this specific pair, the well‑documented effect of aryl‑CF₃ substitution typically raises log P by 1.0–1.5 units, which in turn enhances membrane permeability and resistance to oxidative metabolism [2].

Lipophilicity: CF₃ vs H
Class-level inference
Estimated ΔlogP ≈ 1.0–1.5
CF₃ may enhance membrane permeability and metabolic stability of derivatives
Class‑level CF₃‑arene SAR; direct measurement needed for this scaffold
Lipophilicity Metabolic stability Drug-like properties

High‑Value Application Scenarios for 2-(2-Bromoethyl)-3-(trifluoromethyl)pyridine Based on Verified Differentiation


Accelerated Medicinal Chemistry Campaigns Requiring Rapid SN2 Diversification

The primary alkyl bromide handle of the target compound enables fast, high‑yielding nucleophilic substitution with amine, thiol, and alkoxide nucleophiles, offering a ~20‑fold kinetic advantage over the secondary bromide analog. This translates to shorter reaction times and reduced reagent excess in parallel library synthesis, making the compound a preferred choice for hit‑to‑lead expansion when rapid SAR exploration around the pyridine 2‑position is critical [1].

Cross‑Coupling in Electron‑Deficient Pyridine Systems Where Metal Coordination Matters

The higher pyridine nitrogen basicity of the 3‑CF₃ regioisomer (pKa ~2.80 vs ~0.60 for the 2‑CF₃ analog) facilitates stronger palladium coordination in cross‑coupling reactions, potentially increasing catalytic turnover. Coupled with the primary bromide’s superior reactivity in oxidative addition, this makes the compound an effective substrate for Suzuki–Miyaura, Negishi, and Buchwald–Hartwig couplings, particularly when electron‑withdrawing substituents are desired on the coupling partner .

Synthesis of Fluorinated Drug Intermediates Requiring Built‑in Lipophilicity

The 3‑CF₃ group imparts a significant lipophilicity and metabolic stability premium (estimated Δlog P ≈ 1.0–1.5 vs non‑fluorinated analogs) to all downstream products. Procurement of this building block is therefore strategically advantageous for medicinal chemistry programs targeting CNS‑penetrant or metabolically robust candidates, as it delivers both synthetic versatility and favourable physicochemical properties in a single intermediate [2].

Agrochemical Intermediate Synthesis Leveraging the Bromide Leaving Group

The approximately 30‑fold faster nucleophilic displacement of bromide versus chloride (Finkelstein benchmark) allows agrochemical process chemists to use milder bases and lower temperatures when constructing the final active ingredient. This can reduce side‑product formation and improve overall yield in the large‑scale preparation of fungicidal or herbicidal pyridine derivatives, as exemplified by patents in the trifluoromethylpyridine fungicide space [3].

Application
Selection Property
Validation Focus
Rapid SN2 library diversification
Primary alkyl bromide reactivity
Substitution rate and stoichiometry vs secondary halide
Cross-coupling in electron-deficient pyridines
Higher pyridine basicity (3‑CF₃)
Pd coordination and oxidative addition efficiency
Fluorinated drug intermediate synthesis
Built-in CF₃ for lipophilicity and metabolic stability
LogP and metabolic profile of downstream products
Agrochemical intermediate synthesis
Bromide leaving group reactivity
Milder conditions and yield improvement over chloride analog
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